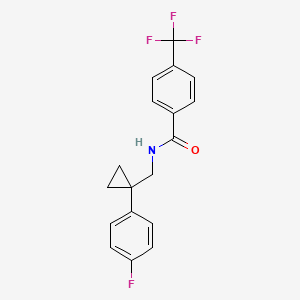

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-4-(trifluoromethyl)benzamide

Description

N-((1-(4-Fluorophenyl)cyclopropyl)methyl)-4-(trifluoromethyl)benzamide is a benzamide derivative characterized by a cyclopropane ring fused to a 4-fluorophenyl group and a trifluoromethyl-substituted benzamide moiety. Its synthesis likely involves multi-step reactions, including Friedel-Crafts alkylation and amide coupling, as inferred from analogous compounds in the literature .

Properties

IUPAC Name |

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F4NO/c19-15-7-5-13(6-8-15)17(9-10-17)11-23-16(24)12-1-3-14(4-2-12)18(20,21)22/h1-8H,9-11H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKGRTSYCNYIJLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-fluorophenyl)cyclopropyl)methyl)-4-(trifluoromethyl)benzamide typically involves multiple steps:

-

Formation of the Cyclopropyl Intermediate: : The initial step often involves the formation of the cyclopropyl intermediate. This can be achieved through the reaction of 4-fluorophenylmagnesium bromide with cyclopropylcarboxaldehyde under Grignard reaction conditions.

-

Coupling with Benzamide: : The cyclopropyl intermediate is then coupled with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. This step forms the desired benzamide linkage.

-

Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and reduce costs. This could involve:

Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize efficiency.

Use of Catalysts: Employing catalysts to accelerate reaction rates and improve selectivity.

Continuous Flow Chemistry: Implementing continuous flow reactors to streamline production and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, especially at positions ortho and para to the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines.

Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for N-((1-(4-fluorophenyl)cyclopropyl)methyl)-4-(trifluoromethyl)benzamide is . The compound's structure includes:

- A cyclopropyl group , which is known to increase the binding affinity of drugs to their targets.

- A trifluoromethyl group , which often enhances metabolic stability and lipophilicity.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit promising antitumor effects. For instance, benzamide derivatives have been studied for their potential as RET kinase inhibitors in cancer therapy. A related study found that certain benzamide derivatives demonstrated moderate to high potency against RET kinase, suggesting that this compound could be a candidate for further investigation in oncology .

Neurological Applications

The cyclopropyl group has been linked to enhanced central nervous system activity. Compounds containing this moiety have been explored for their neuroprotective effects in various models of neurodegeneration. The incorporation of trifluoromethyl groups may also improve the bioavailability of such compounds, making them suitable for treating neurological disorders .

Pharmacological Insights

The introduction of cyclopropyl and trifluoromethyl groups into drug design has shown to improve pharmacokinetic (PK) properties, such as solubility and metabolic stability. The structural modifications can lead to increased activity against specific biological targets while minimizing off-target effects .

Case Study: RET Kinase Inhibition

A study published in the Journal of Organic Chemistry demonstrated that a series of benzamide derivatives, including those with trifluoromethyl groups, effectively inhibited RET kinase activity. This study emphasizes the potential of this compound as a lead compound for developing new cancer therapeutics .

| Compound | Activity | Target |

|---|---|---|

| Compound I-8 | High potency | RET Kinase |

| This compound | Potential candidate | Cancer therapy |

Case Study: Neuroprotection

Another study explored the neuroprotective effects of similar compounds in models of Alzheimer's disease. The findings suggested that compounds with cyclopropyl and trifluoromethyl substituents could mitigate neurodegeneration by modulating pathways involved in neuronal survival .

Mechanism of Action

The mechanism of action of N-((1-(4-fluorophenyl)cyclopropyl)methyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.

Pathways Involved: It can modulate signaling pathways, potentially leading to therapeutic effects in diseases where these pathways are dysregulated.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Analogues

The compound’s uniqueness lies in its cyclopropylmethyl bridge and trifluoromethyl substitution. Below is a comparison with structurally related benzamides:

Key Observations:

- Cyclopropane Integration : The target compound and bomedemstatum both incorporate a cyclopropane ring, which enhances conformational rigidity and metabolic stability compared to linear alkyl chains .

- Trifluoromethyl Role : The 4-(trifluoromethyl)benzamide group in the target compound is analogous to flutolanil’s substituent, though the latter’s isopropoxy group directs its use as a pesticide rather than a therapeutic agent .

- Pharmacological Potential: SC212, a haloperidol derivative with a trifluoromethylphenyl group, demonstrates antipsychotic activity, suggesting that the target compound’s trifluoromethyl-benzamide moiety may also interact with central nervous system receptors .

Spectral Differentiation :

- The absence of ν(S-H) bands (~2500–2600 cm⁻¹) in IR spectra would confirm the lack of thiol tautomers, as seen in ’s triazole-thiones .

- The trifluoromethyl group’s strong electron-withdrawing effect would downfield-shift adjacent protons in ¹H-NMR, distinguishing it from non-fluorinated analogs like N-(4-fluorophenyl)benzamide .

Insights:

- The target compound’s higher logP compared to bomedemstatum suggests better membrane permeability, advantageous for blood-brain barrier penetration.

- Unlike flutolanil, the target compound lacks an isopropoxy group, which may reduce off-target interactions with agricultural enzymes .

Biological Activity

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-4-(trifluoromethyl)benzamide, a compound with significant potential in medicinal chemistry, has garnered attention for its unique structural features and biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a cyclopropyl group, a trifluoromethyl group, and a fluorophenyl moiety. Its chemical formula is , and it can be represented by the following structural formula:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions may modulate enzyme activities or receptor functions, leading to various biological effects.

Potential Targets

- Enzymatic Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in cancer progression and inflammation.

- Receptor Modulation : It may act on receptors linked to pain pathways or neurodegenerative processes.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 10.5 | |

| MCF-7 (breast cancer) | 8.7 | |

| A549 (lung cancer) | 12.3 |

These results suggest that the compound's effectiveness varies among different tumor types, indicating a need for further investigation into its structure-activity relationships.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro.

These findings indicate that this compound could be a promising candidate for treating inflammatory diseases.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Breast Cancer Treatment : A study conducted on MCF-7 cells demonstrated that treatment with this compound resulted in significant apoptosis, as evidenced by increased caspase-3 activity and PARP cleavage.

- Neuroprotection : In models of neurodegeneration, the compound showed protective effects against oxidative stress-induced cell death, suggesting potential applications in Alzheimer's disease treatment.

Q & A

Basic: What are the standard synthetic routes for N-((1-(4-fluorophenyl)cyclopropyl)methyl)-4-(trifluoromethyl)benzamide?

The compound is typically synthesized via multi-step protocols involving amide bond formation and cyclopropane ring construction. A common approach includes:

- Step 1 : Reacting 4-(trifluoromethyl)benzoyl chloride with a cyclopropane-containing amine precursor (e.g., 1-(4-fluorophenyl)cyclopropylmethylamine) under anhydrous conditions.

- Step 2 : Optimizing reaction conditions (e.g., using triethylamine as a base and dichloromethane as a solvent) to achieve yields >90% .

- Step 3 : Purification via column chromatography or recrystallization.

Advanced: How can reaction conditions be optimized to mitigate side reactions during synthesis?

Key strategies include:

- Temperature control : Maintaining temperatures between 0–5°C during acyl chloride coupling to prevent hydrolysis .

- Moisture-sensitive steps : Using Schlenk techniques for cyclopropane intermediate handling to avoid ring-opening reactions .

- Catalyst selection : Employing DMAP (4-dimethylaminopyridine) to accelerate amide bond formation and reduce reaction time .

- Real-time monitoring : Utilizing TLC or in-situ IR spectroscopy to track intermediate formation and adjust stoichiometry dynamically .

Basic: What analytical techniques are used to confirm the compound’s structural identity?

- NMR spectroscopy : and NMR to verify the cyclopropane ring (δ ~0.5–1.5 ppm for cyclopropane protons) and benzamide carbonyl (δ ~165–170 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]+ at m/z 378.1234) .

- X-ray crystallography : For absolute stereochemical confirmation, though this requires high-purity crystals .

Advanced: How can conflicting spectral data (e.g., NMR shifts) from different studies be resolved?

- Solvent standardization : Replicate experiments in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to assess solvent-induced shift variations .

- Dynamic NMR studies : Resolve rotational barriers in the benzamide moiety that may cause splitting or broadening of peaks .

- Cross-validation : Compare data with structurally analogous compounds (e.g., N-(4-fluorobenzyl)-4-(trifluoromethyl)benzamide) to identify consistent trends .

Basic: What in vitro assays are suitable for initial biological activity screening?

- Enzyme inhibition assays : Target LSD1 (lysine-specific demethylase 1) using fluorogenic substrates, given the compound’s structural similarity to bomedemstatum, a known LSD1 inhibitor .

- Cytotoxicity studies : Use cancer cell lines (e.g., HCT-116 or MCF-7) with MTT assays to evaluate antiproliferative effects .

- Binding affinity tests : Surface plasmon resonance (SPR) to measure interactions with receptors like G-protein-coupled receptors (GPCRs) .

Advanced: How can contradictory bioactivity data across studies be systematically addressed?

- Dose-response curves : Re-evaluate IC₅₀ values across multiple concentrations to rule out assay-specific artifacts .

- Off-target profiling : Use kinase panels or proteome-wide affinity capture to identify unintended interactions .

- Metabolic stability checks : Incubate the compound with liver microsomes to assess if metabolite interference affects activity .

Basic: What are recommended storage conditions to ensure compound stability?

- Short-term : Store at –20°C in anhydrous DMSO (≤10 mM) to prevent hydrolysis of the benzamide group .

- Long-term : Lyophilize as a solid under argon and store at –80°C with desiccants (e.g., silica gel) .

Advanced: What strategies improve metabolic stability for in vivo studies?

- Structural modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative metabolism .

- Deuterium incorporation : Replace labile hydrogen atoms (e.g., cyclopropane methylene) with deuterium to slow CYP450-mediated degradation .

- Prodrug design : Mask the benzamide as a pivaloyloxymethyl ester to enhance oral bioavailability .

Basic: How is purity assessed, and what thresholds are acceptable for pharmacological studies?

- HPLC/UV-Vis : Purity ≥95% (λ = 254 nm) with a symmetry factor ≤1.2 .

- Residual solvents : Ensure levels meet ICH guidelines (e.g., <500 ppm for DCM) via GC-MS .

Advanced: What computational methods predict interaction modes with biological targets?

- Molecular docking : Use AutoDock Vina to model binding to LSD1’s active site, leveraging the 4-fluorophenyl group for hydrophobic interactions .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the cyclopropane-benzamide conformation in aqueous environments .

- QSAR modeling : Corrogate substituent effects (e.g., trifluoromethyl position) on IC₅₀ values using Random Forest algorithms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.